![molecular formula C26H49NNaO10P B13147034 L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt is a complex organic compound derived from L-serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by its unique structure, which includes two long-chain fatty acid esters and a phosphate group. It is primarily used in biochemical and pharmaceutical research due to its potential neuroprotective and therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt typically involves the esterification of L-serine with decanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the phosphate group, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dephosphorylated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, including cell signaling and membrane dynamics.
Medicine: Research has shown its potential in treating neurological disorders, such as Alzheimer’s disease and epilepsy, due to its neuroprotective properties.
Industry: It is utilized in the development of pharmaceuticals and as an additive in cosmetic formulations for its beneficial effects on skin health.
Wirkmechanismus
The mechanism of action of L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt involves its interaction with various molecular targets and pathways. It acts as a neuroprotective agent by modulating neurotransmitter synthesis and release, enhancing cerebral blood flow, and reducing inflammation. The compound’s effects are mediated through the activation of glycine receptors and upregulation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which play crucial roles in neuroprotection and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt can be compared with other similar compounds, such as:
L-Serine, (2R)-2-(dodecanoyloxy)-3-(tetradecanoyloxy)propoxyphosphoryl-L-serine: This compound has a similar structure but different fatty acid chains, which may affect its biological activity.
L-Serine, (2R)-2-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-[(1-oxooctadecyl)oxy]propylhydrogen phosphate (ester): Another structurally related compound with variations in the fatty acid components, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific combination of fatty acid esters and phosphate group, which confer unique neuroprotective and therapeutic properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C26H49NNaO10P |
|---|---|
Molekulargewicht |
589.6 g/mol |
IUPAC-Name |
sodium;(2S)-2-amino-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate |
InChI |
InChI=1S/C26H50NO10P.Na/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2;/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1/t22-,23+;/m1./s1 |
InChI-Schlüssel |
MNHRZRUSKRPBDA-RFPXDPOKSA-M |
Isomerische SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


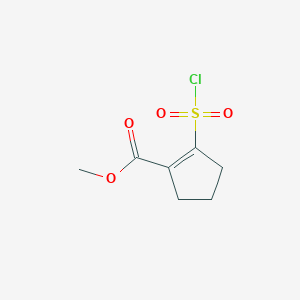

![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
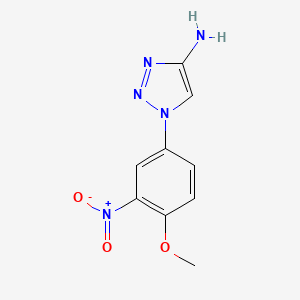

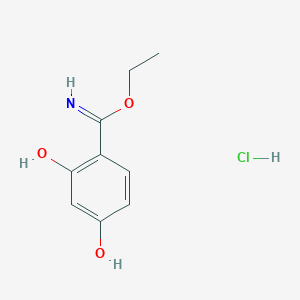
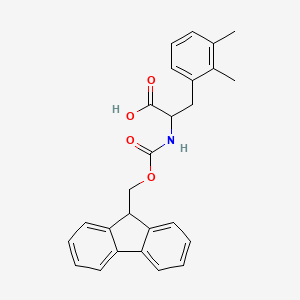

![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)


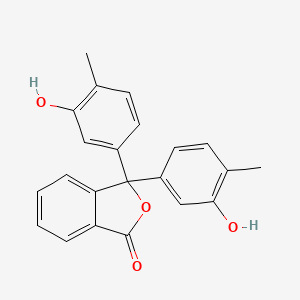

![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
